4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide
Overview
Description
4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a sulfonamide group, and a dichlorobenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(2,6-dichlorobenzyl)sulfanyl]ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the dichlorobenzyl sulfanyl moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide can be compared with other sulfonamide derivatives and chlorinated benzene compounds:
Sulfonamide Derivatives: Similar compounds include sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.
Chlorinated Benzene Compounds: Compounds like 2,4-dichlorobenzyl alcohol and 2,6-dichlorobenzyl chloride share structural similarities and may exhibit related chemical behaviors.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO2S2/c16-11-4-6-12(7-5-11)23(20,21)19-8-9-22-10-13-14(17)2-1-3-15(13)18/h1-7,19H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBGTFZSIVXWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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